molecular formula C41H35NO8 B586365 Fmoc-(fmochmb)ala-OH CAS No. 148515-85-9

Fmoc-(fmochmb)ala-OH

Cat. No.: B586365
CAS No.: 148515-85-9
M. Wt: 669.73
InChI Key: NABBLRADDJWAHI-VWLOTQADSA-N
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Description

The compound Fmoc-(fmochmb)ala-OH is a derivative of alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl group, and the side chain is modified with a fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group. This compound is primarily used in solid-phase peptide synthesis to protect the amino group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(fmochmb)ala-OH involves multiple steps:

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-(fmochmb)ala-OH: undergoes several types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of Fmoc-(fmochmb)ala-OH involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. The fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group further stabilizes the compound and prevents aggregation during synthesis .

Comparison with Similar Compounds

Fmoc-(fmochmb)ala-OH: is unique compared to other similar compounds due to its dual protection groups. Similar compounds include:

These compounds differ in their stability, reactivity, and suitability for synthesizing specific peptides .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABBLRADDJWAHI-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106179
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148515-85-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148515-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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